(2R,3R,5R)-2-(2-chloro-6-thiophen-3-ylpurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol
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Overview
Description
(2R,3R,5R)-2-(2-chloro-6-thiophen-3-ylpurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry due to their ability to interfere with nucleic acid synthesis, making them useful in antiviral and anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5R)-2-(2-chloro-6-thiophen-3-ylpurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, including the formation of the purine base, the introduction of the thiophene ring, and the attachment of the sugar moiety. The reaction conditions often require the use of strong bases, protecting groups, and specific solvents to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to optimize yield and purity. The process would include rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the purine ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, nucleoside analogs like this compound are used to study DNA and RNA synthesis. They can be incorporated into nucleic acids, leading to chain termination and inhibition of replication.
Medicine
Medically, this compound may have potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals and as a research tool in biotechnology.
Mechanism of Action
The mechanism of action of (2R,3R,5R)-2-(2-chloro-6-thiophen-3-ylpurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can cause chain termination or induce mutations, leading to the inhibition of DNA or RNA synthesis. This mechanism is particularly useful in antiviral and anticancer therapies, where rapid cell division is a target.
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxyinosine: Another nucleoside analog used in antiviral therapy.
Fludarabine: A nucleoside analog used in the treatment of hematological malignancies.
Gemcitabine: A nucleoside analog used in cancer treatment.
Uniqueness
(2R,3R,5R)-2-(2-chloro-6-thiophen-3-ylpurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol is unique due to its specific combination of functional groups and stereochemistry. The presence of the thiophene ring and the fluorine atom may enhance its biological activity and stability compared to other nucleoside analogs.
Properties
Molecular Formula |
C14H12ClFN4O3S |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
(2R,3R,5R)-2-(2-chloro-6-thiophen-3-ylpurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C14H12ClFN4O3S/c15-14-18-9(6-1-2-24-4-6)10-12(19-14)20(5-17-10)13-11(22)8(16)7(3-21)23-13/h1-2,4-5,7-8,11,13,21-22H,3H2/t7-,8?,11+,13-/m1/s1 |
InChI Key |
HHDRPJYWNFGOEM-QHMBEIJPSA-N |
Isomeric SMILES |
C1=CSC=C1C2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)F)O |
Canonical SMILES |
C1=CSC=C1C2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)F)O |
Origin of Product |
United States |
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